molecular formula C4H8N4O B13613830 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol

Cat. No.: B13613830
M. Wt: 128.13 g/mol
InChI Key: MXRMPSPDENUAFM-UHFFFAOYSA-N
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Description

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is a nitrogen-rich heterocyclic compound It belongs to the class of 1,2,3-triazoles, which are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol can be achieved through several methods. One common approach involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The specific pathways and targets depend on the derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1H-1,2,4-triazole: Another nitrogen-rich heterocycle with similar properties.

    5-amino-2H-1,2,3-triazole: Shares the triazole ring structure but differs in substitution patterns.

    5-amino-1,2,4-triazole-3-carbohydrazide: Known for its applications in energetic materials.

Uniqueness

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

4-amino-2-ethyl-1H-triazol-5-one

InChI

InChI=1S/C4H8N4O/c1-2-8-6-3(5)4(9)7-8/h2H2,1H3,(H2,5,6)(H,7,9)

InChI Key

MXRMPSPDENUAFM-UHFFFAOYSA-N

Canonical SMILES

CCN1NC(=O)C(=N1)N

Origin of Product

United States

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